
N-(3,4-dimethoxyphenyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
Overview
Description
N-(3,4-dimethoxyphenyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide is a useful research compound. Its molecular formula is C16H17NO6S and its molecular weight is 351.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 351.07765844 g/mol and the complexity rating of the compound is 507. The solubility of this chemical has been described as >52.7 [ug/mL]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Biological Activity
N-(3,4-dimethoxyphenyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides an overview of its biological activity, supported by data tables, relevant case studies, and research findings.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula: C17H19N1O5S
- CAS Number: Not specifically listed in the search results but related compounds have CAS numbers indicating structural similarities.
The mechanism of action for this compound is not fully elucidated in available literature. However, related compounds have been shown to interact with various biological targets:
- Cholesteryl Ester Transfer Protein (CETP) Inhibition: Some derivatives in the benzodioxine class have demonstrated significant inhibition of CETP activity, which is crucial for regulating lipid metabolism and cardiovascular health .
- Antimicrobial Activity: Recent studies have highlighted the potential of benzodioxane derivatives as FtsZ inhibitors targeting bacterial cell division. This suggests that this compound may exhibit similar antimicrobial properties .
Antimicrobial Properties
Research indicates that benzodioxane derivatives can exhibit potent antimicrobial activity against both methicillin-sensitive and methicillin-resistant strains of Staphylococcus aureus (MSSA and MRSA). The Minimum Inhibitory Concentrations (MICs) for various compounds in this class have shown promising results:
Compound | MIC (μg/mL) | Target Organism |
---|---|---|
Compound A | 0.5 | MSSA ATCC 29213 |
Compound B | 1.0 | MRSA ATCC 43300 |
This compound | TBD | TBD |
Note: Specific MIC values for this compound were not found; further studies are needed.
Pharmacokinetics
Pharmacokinetic profiles of related compounds suggest favorable absorption and distribution characteristics. For instance, some derivatives have shown good oral bioavailability and metabolic stability in preclinical models . These properties are critical for developing effective therapeutic agents.
Case Studies and Research Findings
-
Study on CETP Inhibitors:
- A study identified new classes of CETP inhibitors with a focus on improving HDL cholesterol levels. The most potent compound in this study had an IC50 value of 26 nM . While specific data on this compound was not provided, it highlights the potential for similar compounds to exhibit significant biological effects.
- FtsZ Inhibition Research:
Properties
IUPAC Name |
N-(3,4-dimethoxyphenyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO6S/c1-20-13-5-3-11(9-15(13)21-2)17-24(18,19)12-4-6-14-16(10-12)23-8-7-22-14/h3-6,9-10,17H,7-8H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBLHLVNLXSRFOZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NS(=O)(=O)C2=CC3=C(C=C2)OCCO3)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO6S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>52.7 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49727357 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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